molecular formula C15H36N8 B1663026 1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine CAS No. 927019-63-4

1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine

Cat. No. B1663026
M. Wt: 328.5 g/mol
InChI Key: UECHIPVWNJCQJH-UHFFFAOYSA-N
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Description

This compound is a guanidine derivative, which is a type of organic compound that contains the functional group (NH2)2C=NR2, where R can be a variety of atoms or groups of atoms. Guanidines are known for their strong basicity and nucleophilicity. They are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple propylamino groups attached to the guanidine core. These groups would likely cause the molecule to adopt a somewhat extended conformation in solution .


Chemical Reactions Analysis

As a guanidine derivative, this compound would likely participate in a variety of chemical reactions. For example, it could act as a base to deprotonate acids, or as a nucleophile to attack electrophilic carbon atoms .

Future Directions

The potential applications and future directions for this compound would largely depend on its specific properties and biological activity. Guanidine derivatives have been studied for a variety of uses, including as catalysts, in the synthesis of polymers, and in medicinal chemistry .

properties

IUPAC Name

1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N8/c1-16-14(17-2)22-12-6-10-20-8-5-9-21-11-7-13-23-15(18-3)19-4/h20-21H,5-13H2,1-4H3,(H2,16,17,22)(H2,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECHIPVWNJCQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCCCNCCCNCCCNC(=NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
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1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
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1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
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1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
Reactant of Route 5
1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
Reactant of Route 6
1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine

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